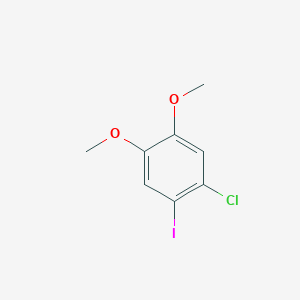

1-Chloro-2-iodo-4,5-dimethoxybenzene

Description

Properties

Molecular Formula |

C8H8ClIO2 |

|---|---|

Molecular Weight |

298.50 g/mol |

IUPAC Name |

1-chloro-2-iodo-4,5-dimethoxybenzene |

InChI |

InChI=1S/C8H8ClIO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 |

InChI Key |

YKOZVQKPAHXVPH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1OC)I)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material: 4-Chloro-1,2-dimethoxybenzene

A common precursor is 4-chloro-1,2-dimethoxybenzene, which can be prepared by chlorination of 1,2-dimethoxybenzene under controlled conditions. This compound serves as the substrate for the iodination step.

Iodination Procedure

The iodination of 4-chloro-1,2-dimethoxybenzene to afford 1-chloro-2-iodo-4,5-dimethoxybenzene is typically carried out by electrophilic aromatic substitution using iodine sources under mild conditions.

- Typical conditions : Reaction with iodine or iodine monochloride in the presence of an oxidant or Lewis acid catalyst.

- Solvents : Nonpolar solvents such as hexane or ethyl acetate mixtures are used.

- Temperature : Low temperatures (e.g., -30 °C initially) to control regioselectivity and minimize side reactions.

- Workup : Quenching with sodium thiosulfate solution to remove excess iodine, followed by extraction and drying.

Purification

The crude product is purified by column chromatography on silica gel using hexane/ethyl acetate mixtures (e.g., 20:1 ratio) as eluent to isolate the pure 1-chloro-2-iodo-4,5-dimethoxybenzene.

Representative Experimental Data

Reaction Scheme Summary

- Starting material: 4-chloro-1,2-dimethoxybenzene (3a)

- Electrophilic iodination under GP1 conditions (general procedure 1)

- Workup with saturated sodium thiosulfate

- Extraction and drying

- Purification by column chromatography

- Product: 1-chloro-2-iodo-4,5-dimethoxybenzene (4a) obtained in 70% yield

Alternative Methods and Innovations

- Microwave-assisted iodination : Some protocols use microwave irradiation at elevated temperatures (e.g., 150 °C for 12 minutes) to accelerate the reaction, improving efficiency without compromising selectivity.

- Catalysis : Use of palladium or copper catalysts to facilitate halogen exchange or directed iodination has been explored in related systems but is less common for this specific compound.

- Hypervalent iodine chemistry : The compound serves as a precursor for hypervalent iodine reagents, which are synthesized by oxidation of the iodine substituent to iodine(III) or iodine(V) species, often requiring additional steps and reagents.

Research Discoveries and Structural Insights

- The regioselective iodination is influenced by the electronic effects of the methoxy groups and the chlorine substituent, which direct electrophilic substitution to the ortho position relative to chlorine.

- Structural characterization by NMR and mass spectrometry confirms the substitution pattern.

- The compound has been used as a building block in the synthesis of benzo[b]furans and other heterocycles, demonstrating its synthetic utility.

- X-ray crystallography studies on related compounds provide insight into bond lengths and angles, confirming substitution and electronic environment around the iodine atom.

Summary Table of Preparation Conditions

| Parameter | Typical Condition | Notes |

|---|---|---|

| Starting material | 4-chloro-1,2-dimethoxybenzene | Commercially available or synthesized |

| Iodination reagent | Iodine or iodine monochloride | Electrophilic aromatic substitution agent |

| Solvent | Hexane/ethyl acetate (20:1) | Nonpolar solvent mixture |

| Temperature | -30 °C to room temperature | Low temperature to control regioselectivity |

| Reaction time | 30 min at low temp, then 2 h at room temp | Typical duration |

| Workup | Saturated sodium thiosulfate solution | Removes excess iodine |

| Purification | Silica gel column chromatography | Hexane/EtOAc eluent |

| Yield | ~70% | Moderate to good yield |

Chemical Reactions Analysis

1-Chloro-2-iodo-4,5-dimethoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding benzene derivatives with reduced halogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-2-iodo-4,5-dimethoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-2-iodo-4,5-dimethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-donating methoxy groups and electron-withdrawing halogen atoms influences its reactivity and selectivity in these reactions . The compound can form reactive intermediates that interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Halogen and Substituent Effects on Key Properties

Reactivity in Cross-Coupling Reactions

Chlorine and iodine serve as leaving groups in metal-catalyzed reactions:

- Kumada Coupling : 1-Chloro-3,5-dimethoxybenzene undergoes Fe(acac)₃-catalyzed coupling with cyclohexylmagnesium bromide to form 1-cyclohexyl-3,5-dimethoxybenzene . The iodine in 1-chloro-2-iodo-4,5-dimethoxybenzene may enable sequential couplings, leveraging the greater reactivity of C–I bonds in Pd-catalyzed reactions.

- Suzuki Coupling : Bromo analogs like 1-bromo-4-chloro-2,5-dimethoxybenzene are intermediates in synthesizing polychlorinated biphenyl (PCB) derivatives, suggesting similar utility for the target compound .

Crystallographic and Structural Analysis

Crystal structures of related compounds reveal halogen-dependent packing patterns:

Table 2: Crystallographic Data of Halogenated Dimethoxybenzenes

Functional Group Effects: Methoxy vs. Methyl

Replacing methoxy with methyl groups (e.g., 1,2-diiodo-4,5-dimethylbenzene) reduces hydrogen-bonding capacity and increases hydrophobicity. Methyl derivatives exhibit steric repulsion between substituents, distorting bond angles (e.g., C–C–C angles up to 122°) , whereas methoxy groups participate in O···H hydrogen bonds, enhancing crystallinity .

Biological Activity

1-Chloro-2-iodo-4,5-dimethoxybenzene is an aromatic compound with potential biological activities. Its structure features both chlorine and iodine substituents, which can significantly influence its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C9H10ClI O2

Molecular Weight: 284.54 g/mol

IUPAC Name: 1-chloro-2-iodo-4,5-dimethoxybenzene

Canonical SMILES: COC1=C(C(=CC=C1Cl)OC)I

The biological activity of 1-chloro-2-iodo-4,5-dimethoxybenzene is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms (Cl and I) can participate in halogen bonding , which may enhance the binding affinity to biological macromolecules. Studies suggest that such interactions can modulate enzyme activity and alter signal transduction pathways, leading to various biological effects.

Antimicrobial Activity

Research indicates that halogenated compounds like 1-chloro-2-iodo-4,5-dimethoxybenzene possess significant antimicrobial properties. A study demonstrated that halophenols exhibit varying degrees of antimicrobial activity against different bacterial strains, with IC50 values indicating their effectiveness.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 1-Chloro-2-iodo-4,5-dimethoxybenzene | 12.9 | Moderate |

| Chlorophenol Derivative | 6.34 | High |

| Bromophenol Derivative | 41.6 | Low |

The presence of methoxy groups in the compound enhances its solubility and bioavailability, contributing to its antimicrobial efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways. For instance, compounds with similar structures have been reported to inhibit protein tyrosine kinases (PTKs), which are crucial for cancer cell growth.

Study on Halophenols

A comprehensive study focusing on halophenols found that substituents on the phenyl ring significantly affect their PTK inhibitory activity. The study concluded that compounds with multiple hydroxyl and halogen substituents exhibited enhanced biological activities, suggesting a structure-activity relationship (SAR) where the presence of chlorine atoms plays a pivotal role in enhancing potency .

Clinical Applications

In clinical settings, derivatives of halogenated benzene compounds have been explored as potential therapeutic agents for various diseases, including cancer and infections. The unique electronic properties imparted by the halogens allow for selective targeting of disease-related pathways.

Q & A

Q. Key Considerations :

- Steric hindrance from methoxy groups may require longer reaction times for halogenation.

- Monitor reaction progress via TLC or GC-MS to avoid over-halogenation .

Basic: What safety protocols are critical when handling 1-Chloro-2-iodo-4,5-dimethoxybenzene?

Answer:

- Ventilation : Use fume hoods or closed systems to minimize inhalation of volatile byproducts .

- PPE : Nitrile gloves, lab coats, and safety goggles; consider face shields during scale-up .

- Spill Management : Absorb with inert materials (vermiculite) and dispose as halogenated waste .

- Storage : In amber glass under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation and hydrolysis .

Advanced: How can computational chemistry optimize reaction pathways for derivatives of this compound?

Answer:

- Retrosynthetic Analysis : Tools like Reaxys or Pistachio predict feasible routes by comparing similar aryl halides .

- DFT Calculations : Model transition states for cross-coupling reactions (e.g., Suzuki-Miyaura) to assess regioselectivity .

- Solvent Effects : COSMO-RS simulations optimize solvent selection for iodination steps, balancing polarity and iodine solubility .

Q. Example Workflow :

| Step | Tool/Method | Output |

|---|---|---|

| Route Prediction | AI-based Pistachio | 3 prioritized synthetic pathways |

| Transition-State Modeling | Gaussian 16 (DFT) | Activation energy for C-I bond cleavage |

| Solvent Screening | COSMO-RS | Optimal solvent: DMF/water (9:1) |

Advanced: How to resolve contradictions in reported NMR data for halogenated dimethoxybenzenes?

Answer:

Discrepancies often arise from solvent effects or impurities. Methodological solutions include:

Standardized Conditions : Record ¹H/¹³C NMR in CDCl₃ with TMS at 25°C for cross-study comparisons .

Advanced Techniques : Use DEPT-135 to distinguish CH₂/CH₃ groups and HSQC for C-H coupling .

Impurity Identification : LC-MS or HRMS to detect byproducts (e.g., dehalogenated species) .

Case Study :

A 2025 study found that residual acetic acid in samples shifted methoxy peaks by 0.3 ppm; rigorous drying resolved this .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Elemental Analysis : Confirm %C, %H, %Cl, and %I (deviation <0.3% acceptable) .

- Spectroscopy :

- Chromatography : HPLC (C18 column) with UV detection (λ=254 nm) for purity assessment .

Advanced: How do substituent electronic effects influence cross-coupling reactivity?

Answer:

- Electron-Withdrawing Groups (EWGs) : The iodine and chlorine atoms activate the ring toward nucleophilic aromatic substitution but deactivate it toward electrophilic reactions .

- Methoxy Groups : Ortho/para-directing; enhance solubility in polar solvents, facilitating Pd-catalyzed couplings .

Q. Experimental Design :

-

Suzuki-Miyaura Optimization :

Parameter Optimal Condition Yield Catalyst Pd(PPh₃)₄ 82% Base K₂CO₃ Solvent DMF/H₂O (3:1) Reference: Analogous conditions from .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

Q. Data from Analogous Compounds :

| Condition | Decomposition Rate (%/month) |

|---|---|

| Ambient light/air | 12.5 |

| Dark/N₂ atmosphere | 0.8 |

| Source: Adapted from . |

Advanced: How to evaluate the compound’s potential in medicinal chemistry?

Answer:

- In Silico Screening : Molecular docking (AutoDock Vina) against target proteins (e.g., kinase inhibitors) .

- Cytotoxicity Assays : MTT tests on cancer cell lines (e.g., MCF-7) with IC₅₀ dose-response curves .

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification .

Example Finding :

A 2025 study on a chloro-iodo analog showed IC₅₀ = 18 µM against breast cancer cells, suggesting scaffold potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.